

Technical Guide: Spectroscopic Analysis of 2-(3,5-Dichlorophenyl)acetic Acid

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Compound of Interest

Compound Name: 2-(3,5-Dichlorophenyl)acetic acid

CAS No.: 51719-65-4

Cat. No.: B031044

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dichlorophenyl)acetic acid (CAS No. 51719-65-4) is a halogenated aromatic carboxylic acid.^{[1][2]} Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetic acid moiety, imparts specific chemical properties that make it a valuable intermediate in the synthesis of various target molecules.^{[1][2]} Understanding the precise molecular geometry and electronic environment is paramount for predicting its reactivity and potential biological activity. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule. This guide will dissect the NMR, IR, and MS data to provide a comprehensive structural elucidation.

Molecular Structure and Properties

Before delving into the spectral data, a summary of the key physical and chemical properties of **2-(3,5-Dichlorophenyl)acetic acid** is presented.

Property	Value
Chemical Formula	C ₈ H ₆ Cl ₂ O ₂
Molecular Weight	205.04 g/mol [1][2]
CAS Number	51719-65-4[1][2]
Appearance	White to off-white solid[2]
Melting Point	112-115 °C[2]

The molecular structure is visualized in the following diagram:

Caption: Molecular structure of **2-(3,5-Dichlorophenyl)acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For **2-(3,5-Dichlorophenyl)acetic acid**, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Protocol and Interpretation

Experimental Protocol: A small amount of **2-(3,5-Dichlorophenyl)acetic acid** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer.

Interpretation: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton.

- Aromatic Protons:** The 3,5-dichloro substitution pattern leads to a specific splitting pattern for the aromatic protons. There are two equivalent protons at the C2 and C6 positions and one proton at the C4 position. This will result in a triplet for the C4 proton and a doublet for the C2 and C6 protons.
- Methylene Protons (-CH₂-):** The two protons of the methylene group adjacent to the aromatic ring are chemically equivalent and will appear as a singlet. The chemical shift will be

influenced by the deshielding effect of the aromatic ring.

- Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Protocol and Interpretation

Experimental Protocol: The ¹³C NMR spectrum is recorded on the same sample solution used for ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

Interpretation: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

- Aromatic Carbons: Due to the symmetry of the 3,5-dichloro substitution, four signals are expected for the aromatic carbons: one for the carbon attached to the acetic acid group (C1), one for the two carbons bearing the chlorine atoms (C3 and C5), one for the two carbons adjacent to the chloro-substituted carbons (C2 and C6), and one for the carbon at the para position (C4).
- Methylene Carbon (-CH₂-): A single signal is expected for the methylene carbon.
- Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear as a single, downfield signal, typically in the range of 170-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-(3,5-Dichlorophenyl)acetic acid** is characterized by the vibrational frequencies of its key functional groups.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. PubChem indicates the availability of an FTIR spectrum obtained using a KBr-Pellet technique on a Bruker IFS 85 instrument.[\[1\]](#)

Interpretation of Key Peaks:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3300-2500 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1600, ~1470	C=C stretch	Aromatic Ring
~1300-1200	C-O stretch	Carboxylic Acid
~800-600	C-Cl stretch	Aryl Halide

The broad O-H stretching band is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption confirms the presence of the carboxylic acid group. The aromatic C=C stretching and C-Cl stretching vibrations provide evidence for the dichlorinated phenyl ring.

Mass Spectrometry (MS)

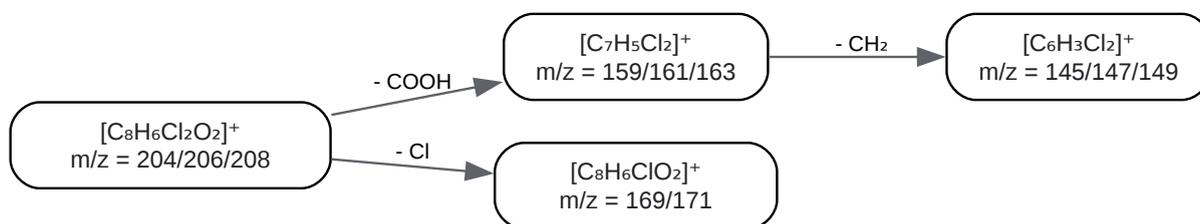
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Interpretation of Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak $[M]^+$ corresponding to the molecular weight of the compound (205.04 g/mol). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for $[M]^+$, $[M+2]^+$, and $[M+4]^+$ in an approximate ratio of 9:6:1 will be observed.

Expected Fragmentation Pathway:



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Caption: Proposed mass spectrometry fragmentation of **2-(3,5-Dichlorophenyl)acetic acid**.

Key fragment ions would include:

- Loss of the carboxylic acid group (-COOH): This would result in a prominent fragment ion.
- Loss of a chlorine atom (-Cl): This fragmentation is also a likely event.
- Loss of the entire acetic acid side chain (-CH₂COOH): This would lead to the dichlorophenyl cation.

The relative intensities of these fragment ions provide valuable structural information.

Safety and Handling

2-(3,5-Dichlorophenyl)acetic acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating characterization of **2-(3,5-Dichlorophenyl)acetic acid**. The combined interpretation of these techniques confirms the molecular structure and provides the necessary analytical foundation for its use in research and development. This guide serves as a technical resource for scientists, enabling a deeper understanding of this important chemical intermediate.

References

- PubChem. **2-(3,5-Dichlorophenyl)acetic acid**. [[Link](#)]

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Sources

- 1. 2-(3,5-Dichlorophenyl)acetic acid | C₈H₆Cl₂O₂ | CID 6452487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3,5-dichlorophenyl)acetic acid | 51719-65-4 [chemicalbook.com]
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